Cas no 890122-43-7 (rel-Di-tert-butyl (1R,3S)-cyclopent-4-ene-1,3-diyl dicarbonate)

rel-Di-tert-butyl (1R,3S)-cyclopent-4-ene-1,3-diyl dicarbonate structure
890122-43-7 structure
商品名:rel-Di-tert-butyl (1R,3S)-cyclopent-4-ene-1,3-diyl dicarbonate
CAS番号:890122-43-7
MF:C15H24O6
メガワット:300.347465515137
CID:6338785
PubChem ID:11623585

rel-Di-tert-butyl (1R,3S)-cyclopent-4-ene-1,3-diyl dicarbonate 化学的及び物理的性質

名前と識別子

    • rel-(1R,3S)-4-cyclopentene-1,3-diyl bis(1,1-dimethylethyl) carbonate
    • SCHEMBL19684686
    • 890122-43-7
    • rel-Di-tert-butyl (1R,3S)-cyclopent-4-ene-1,3-diyl dicarbonate
    • CS-0374547
    • Rel-di-tert-butyl ((1R,3S)-cyclopent-4-ene-1,3-diyl) bis(carbonate)
    • インチ: 1S/C15H24O6/c1-14(2,3)20-12(16)18-10-7-8-11(9-10)19-13(17)21-15(4,5)6/h7-8,10-11H,9H2,1-6H3/t10-,11+
    • InChIKey: MZXIMBYDVCRZQQ-PHIMTYICSA-N
    • ほほえんだ: O(C(=O)OC(C)(C)C)[C@@H]1C=C[C@@H](C1)OC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 300.15728848g/mol
  • どういたいしつりょう: 300.15728848g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 8
  • 複雑さ: 375
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 71.1Ų

rel-Di-tert-butyl (1R,3S)-cyclopent-4-ene-1,3-diyl dicarbonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1294281-1g
rel-(1R,3S)-4-cyclopentene-1,3-diyl bis(1,1-dimethylethyl) carbonate
890122-43-7 95%
1g
$2105 2024-07-28
eNovation Chemicals LLC
Y1294281-500mg
rel-(1R,3S)-4-cyclopentene-1,3-diyl bis(1,1-dimethylethyl) carbonate
890122-43-7 95%
500mg
$1115 2024-07-28
eNovation Chemicals LLC
Y1294281-50mg
rel-(1R,3S)-4-cyclopentene-1,3-diyl bis(1,1-dimethylethyl) carbonate
890122-43-7 95%
50mg
$340 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1445217-250mg
rel-Di-tert-butyl (1R,3S)-cyclopent-4-ene-1,3-diyl dicarbonate
890122-43-7 98%
250mg
¥7462.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1445217-50mg
rel-Di-tert-butyl (1R,3S)-cyclopent-4-ene-1,3-diyl dicarbonate
890122-43-7 98%
50mg
¥4294.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1445217-500mg
rel-Di-tert-butyl (1R,3S)-cyclopent-4-ene-1,3-diyl dicarbonate
890122-43-7 98%
500mg
¥13406.00 2024-04-26
eNovation Chemicals LLC
Y1294281-500mg
rel-(1R,3S)-4-cyclopentene-1,3-diyl bis(1,1-dimethylethyl) carbonate
890122-43-7 95%
500mg
$1115 2025-02-28
eNovation Chemicals LLC
Y1294281-1g
rel-(1R,3S)-4-cyclopentene-1,3-diyl bis(1,1-dimethylethyl) carbonate
890122-43-7 95%
1g
$2105 2025-02-28
eNovation Chemicals LLC
Y1294281-50mg
rel-(1R,3S)-4-cyclopentene-1,3-diyl bis(1,1-dimethylethyl) carbonate
890122-43-7 95%
50mg
$340 2025-02-28
eNovation Chemicals LLC
Y1294281-100mg
rel-(1R,3S)-4-cyclopentene-1,3-diyl bis(1,1-dimethylethyl) carbonate
890122-43-7 95%
100mg
$455 2024-07-28

rel-Di-tert-butyl (1R,3S)-cyclopent-4-ene-1,3-diyl dicarbonate 関連文献

rel-Di-tert-butyl (1R,3S)-cyclopent-4-ene-1,3-diyl dicarbonateに関する追加情報

Chemical Profile of Rel-Di-tert-butyl (1R,3S)-cyclopent-4-ene-1,3-diyl dicarbonate (CAS No. 890122-43-7)

Rel-Di-tert-butyl (1R,3S)-cyclopent-4-ene-1,3-diyl dicarbonate (CAS No. 890122-43-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine due to its unique structural and functional properties. This compound belongs to the class of cycloalkene dicarbonates, characterized by its rigid cyclopentane ring system and two carbonate functional groups. The stereochemistry of the molecule, specifically the (1R,3S) configuration, plays a crucial role in determining its biological activity and potential applications.

The synthesis of Rel-Di-tert-butyl (1R,3S)-cyclopent-4-ene-1,3-diyl dicarbonate involves a multi-step process that requires precise control over reaction conditions and stereochemistry. The use of tert-butyl groups as protecting groups enhances the stability of the intermediate intermediates during synthesis, while the carbonate moieties provide reactive sites for further functionalization. This compound’s structural motif has been explored for its potential in drug design, particularly in the development of chiral auxiliaries and ligands for asymmetric catalysis.

Recent research in the field of medicinal chemistry has highlighted the significance of stereodefined cyclic compounds in modulating biological pathways. The (1R,3S)-cyclopentane core of this molecule offers a scaffold that can be modified to target specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurological disorders. Studies have demonstrated that derivatives of this compound exhibit promising inhibitory effects on various therapeutic targets by leveraging their rigid three-dimensional structure to interact with biological macromolecules.

In particular, the carbonate functional groups in Rel-Di-tert-butyl (1R,3S)-cyclopent-4-ene-1,3-diyl dicarbonate serve as versatile handles for further chemical transformations. These handles can be used to introduce additional pharmacophores or to link the compound to other molecules via covalent bonds. This flexibility makes it an attractive candidate for library synthesis and high-throughput screening programs aimed at identifying novel bioactive compounds.

The pharmaceutical industry has been increasingly interested in cycloalkene dicarbonates due to their potential as intermediates in the synthesis of complex drug molecules. The stereochemical purity of Rel-Di-tert-butyl (1R,3S)-cyclopent-4-ene-1,3-diyl dicarbonate is particularly noteworthy, as enantiopure compounds often exhibit higher efficacy and lower toxicity compared to racemic mixtures. Advances in chiral resolution techniques have enabled the production of high-purity forms of this compound, opening doors for its use in next-generation therapeutics.

One area where this compound shows promise is in the development of non-proteinogenic amino acid derivatives. By incorporating modified cyclopentane units into peptide-like structures, researchers aim to create novel molecules that can evade metabolic degradation while maintaining biological activity. The rigid framework provided by the (1R,3S)-cyclopentane core helps stabilize these synthetic peptides, enhancing their stability and bioavailability.

Another emerging application of Rel-Di-tert-butyl (1R,3S)-cyclopent-4-ene-1,3-diyl dicarbonate is in materials science, particularly in the design of chiral polymers and liquid crystals. The presence of stereocenters in this molecule allows for the creation of polymers with tailored optical properties, which could find applications in optical fibers and display technologies. Additionally, its carbonate groups can be used to incorporate functional moieties into polymer backbones, leading to materials with enhanced biodegradability or biocompatibility.

The chemical reactivity of Rel-Di-tert-butyl (1R,3S)-cyclopent-4-ene-1,3-diyl dicarbonate has also been explored for its potential in green chemistry initiatives. The carbonate functional group is known to participate in various catalytic cycles under mild conditions, reducing the need for harsh reagents or high temperatures. This characteristic aligns with the growing emphasis on sustainable chemical processes and environmentally friendly methodologies.

In conclusion,Rel-Di-tert-butyl (1R,3S)-cyclopent-4-ene-1,3-diyl dicarbonate (CAS No. 890122-43-7) represents a versatile and innovative compound with broad applications across multiple scientific disciplines. Its unique structural features and stereochemical configuration make it a valuable tool for pharmaceutical research, material science,and beyond. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a pivotal role in shaping future advancements.

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